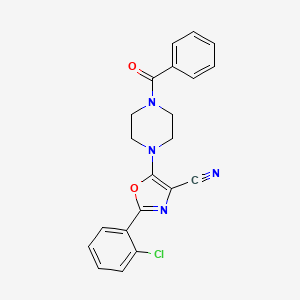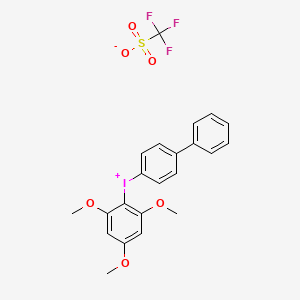
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex chemical compound. It features a 1,3,4-oxadiazole ring and a benzofuran moiety, both of which are known for their roles in various bioactive molecules. The trifluoromethyl group contributes to its overall stability and bioavailability.
Mecanismo De Acción
Target of Action
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are active.
Mode of Action
The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity . Others have been developed and utilized as anticancer agents .
Biochemical Pathways
The biochemical pathways affected by benzofuran compounds depend on their specific biological activity. For example, anticancer benzofuran compounds may affect pathways related to cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of benzofuran compounds depend on their specific biological activity. For example, anticancer benzofuran compounds may induce apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be achieved through a series of organic reactions.
Formation of 1,3,4-oxadiazole ring: : This typically involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or dehydrating conditions.
Introduction of the benzofuran moiety: : This can be done through a coupling reaction, often utilizing palladium-catalyzed cross-coupling.
Attachment of the trifluoromethyl group:
Industrial Production Methods
On an industrial scale, this compound can be produced via optimized synthetic routes, ensuring high yield and purity. Key steps involve large-scale reactions in controlled environments to minimize the production of byproducts and ensure efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The benzofuran moiety might undergo oxidation to form various hydroxylated products.
Reduction: : Specific functional groups within the compound may be reduced under suitable conditions.
Substitution: : The compound can undergo various substitution reactions, particularly at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution reagents: : Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products depend on the specific reaction and conditions but typically include derivatives with modified functional groups, such as hydroxylated or aminated versions of the original compound.
Aplicaciones Científicas De Investigación
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has significant applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : May serve as a probe in biological assays to study enzyme interactions.
Industry: : Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
**N-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
Uniqueness
What sets N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide apart is its combination of a trifluoromethyl group and the benzofuran moiety, which may enhance its stability and bioactivity compared to its analogs.
Writing about this compound was almost as intricate as its structure. Fascinating stuff!
Propiedades
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O3/c19-18(20,21)12-7-5-10(6-8-12)16-23-24-17(27-16)22-15(25)14-9-11-3-1-2-4-13(11)26-14/h1-9H,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIYKDJQIUKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953287.png)


![1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2953293.png)



![N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2953299.png)

![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2953305.png)
![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)

